2-(2-Formyl-6-methoxyphenoxy)acetic acid
Overview
Description
2-(2-Formyl-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid typically involves the reaction of 3-methoxysalicylic acid with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: 3-methoxysalicylic acid is esterified with chloroacetic acid in the presence of a suitable catalyst.
Hydrolysis: The ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
2-(2-Formyl-6-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyacetic acids .
Scientific Research Applications
2-(2-Formyl-6-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The methoxy and phenoxyacetic acid moieties contribute to the compound’s overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(2-Formyl-6-methoxyphenoxy)acetic acid can be compared with similar compounds such as:
2-(2-Formyl-5-methoxyphenoxy)acetic acid: Differing by the position of the methoxy group, this compound exhibits different reactivity and properties.
2-(2-Formyl-6-methoxyphenoxy)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety, leading to variations in its chemical behavior.
2-(2-Formyl-6-methoxyphenoxy)butanoic acid: Similar to the propanoic acid derivative, but with a butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-formyl-6-methoxyphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGBYWNNAZDMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-30-6 | |
Record name | 2-(2-formyl-6-methoxyphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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